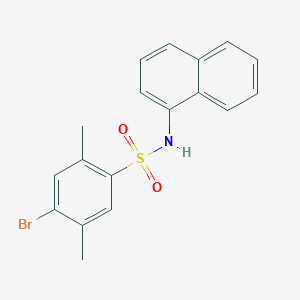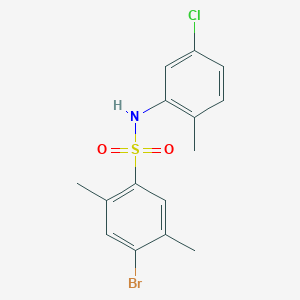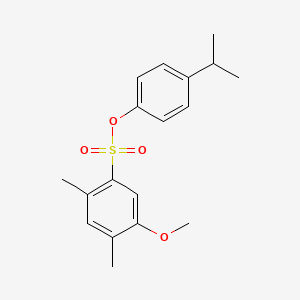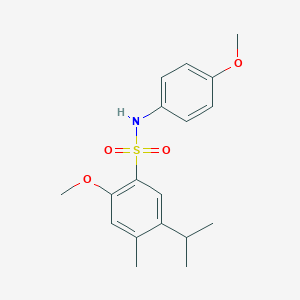
(2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate, also known as MQDCMBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of sulfonates and has shown promising results in various biological assays.
作用機序
The exact mechanism of action of (2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate is not fully understood. However, it is believed to act by inhibiting the activity of the target enzyme. For example, this compound has been shown to inhibit acetylcholinesterase by binding to the enzyme's active site and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce intraocular pressure in animal models of glaucoma. In addition, this compound has been reported to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using (2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate in lab experiments is its high potency and selectivity. It has been shown to have a low IC50 value, indicating that it can inhibit the target enzyme at a low concentration. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to use in some assays.
将来の方向性
There are several future directions for research on (2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate. One area of interest is its potential use as a drug candidate for the treatment of Alzheimer's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as an anticancer agent. Studies are needed to determine its mechanism of action and its efficacy in various cancer types. Finally, further studies are needed to improve the solubility of this compound, which could increase its utility in various assays.
合成法
The synthesis of (2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2-methylquinoline in the presence of a base such as triethylamine. The resulting product is a white solid that can be purified by recrystallization.
科学的研究の応用
(2-Methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate has been extensively studied for its potential use as a drug candidate. It has shown inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are known to play a role in various diseases such as Alzheimer's, Parkinson's, and glaucoma. This compound has also shown antiproliferative activity against cancer cells and has been proposed as a potential anticancer agent.
特性
IUPAC Name |
(2-methylquinolin-8-yl) 3,4-dichloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-10-6-7-11-4-3-5-13(16(11)20-10)24-25(21,22)14-9-8-12(18)15(19)17(14)23-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCCTVZXENQIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)
